
3,3'-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) is a compound belonging to the carbazole family, which is known for its diverse range of biological and photophysical properties.
Preparation Methods
The synthesis of 3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) typically involves the condensation of 9-ethylcarbazole-3,6-dicarbaldehyde with propane-1,3-diamine. The reaction is carried out in an ethanol solution with a catalytic amount of acetic acid . The reaction conditions are mild, and the product is obtained in high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the 3- and 6-positions of the carbazole nucleus.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acetic acid or palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antiproliferative and antitumor activities are linked to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
3,3’-(Propane-1,3-diyl)bis(9-ethyl-9H-carbazole) can be compared with other carbazole derivatives such as:
Polycarbazole: Known for its excellent optoelectronic properties and high charge carrier mobility.
9-ethylcarbazole: A simpler derivative with similar biological activities but less complex structure.
3,3’-(2,2-difluoro-2H-1l3,3,2l4-dioxaborinine-4,6-diyl)bis(9-ethyl-9H-carbazole): A derivative with unique photophysical properties due to the presence of boron and fluorine atoms.
Properties
CAS No. |
874919-91-2 |
|---|---|
Molecular Formula |
C31H30N2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
9-ethyl-3-[3-(9-ethylcarbazol-3-yl)propyl]carbazole |
InChI |
InChI=1S/C31H30N2/c1-3-32-28-14-7-5-12-24(28)26-20-22(16-18-30(26)32)10-9-11-23-17-19-31-27(21-23)25-13-6-8-15-29(25)33(31)4-2/h5-8,12-21H,3-4,9-11H2,1-2H3 |
InChI Key |
VDZLOUXLTHETNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CCCC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


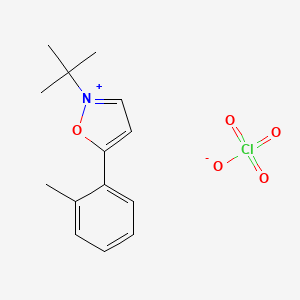

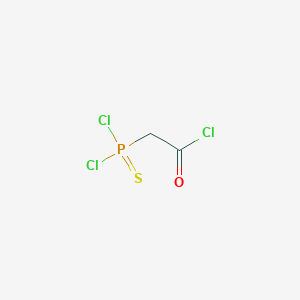

![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)

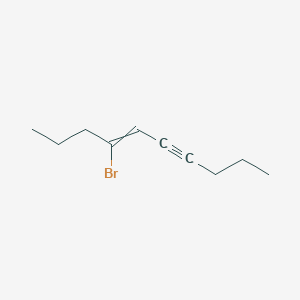
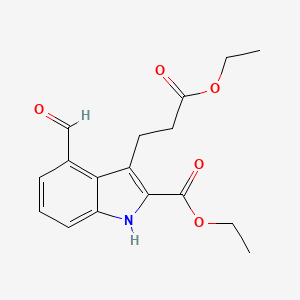
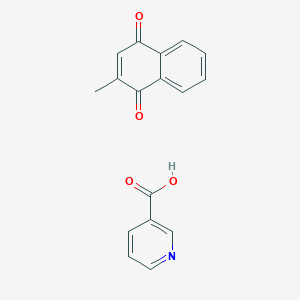

![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
